An In-depth Technical Guide to Vat Black 16: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Vat Black 16: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vat Black 16, also known by its Colour Index name C.I. 59855, is a vat dye belonging to the violanthrone class of colorants.[1][2] Vat dyes are characterized by their water insolubility in their pigmentary form and their application to substrates, primarily cellulosic fibers, in a reduced, soluble leuco form. Subsequent oxidation within the fiber regenerates the insoluble dye, leading to excellent fastness properties.[3] Vat Black 16 is valued for its deep black shade and high resistance to washing and light, making it suitable for dyeing cotton, vinylon, and viscose fibers and fabrics.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of Vat Black 16.
Chemical Structure and Identification
Vat Black 16 is a complex organic molecule derived from violanthrone (also known as dibenzanthrone).[5] The core structure is a large polycyclic aromatic hydrocarbon. The specific structure of Vat Black 16 is a derivative of violanthrone, though the exact substitution pattern is not consistently detailed in publicly available literature. However, its synthesis from violanthrone using hydroxylamine suggests the introduction of amino or related nitrogen-containing functional groups.
Table 1: Chemical Identification of Vat Black 16
| Identifier | Value |
| Chemical Name | Vat Black 16 |
| C.I. Name | C.I. 59855[2] |
| CAS Number | 1328-19-4[2] |
| Molecular Formula | C₃₄H₁₈N₂O₂[2] |
| Molecular Weight | 486.52 g/mol [2] |
| Synonyms | Direct Black SNA, Vat Grey 3B, Akavat Black SNA, Grey 3B[6] |
Physicochemical Properties
Vat Black 16 is a black powder with a metallic luster. It is insoluble in water and common organic solvents such as xylene. Its solubility characteristics and behavior in acidic and alkaline reducing conditions are crucial for its application in dyeing.
Table 2: Physical and Chemical Properties of Vat Black 16
| Property | Description |
| Physical State | Black powder with a metallic luster |
| Solubility | Insoluble in water and xylene; slightly soluble in pyridine (exhibiting a blue, brown-light red fluorescence) |
| Behavior in Concentrated Sulfuric Acid | Dissolves to form a dark purple solution |
| Alkaline Reduction (Leuco form) | Forms a red-light blue solution |
| Acidic Reduction (Leuco form) | Forms a red-light brown solution |
Fastness Properties
Vat dyes are renowned for their excellent fastness properties, and Vat Black 16 is no exception. These properties are critical for the longevity of the color on textile materials.
Table 3: Fastness Properties of Vat Black 16 on Cotton
| Fastness Test | Rating (ISO standards) |
| Light Fastness (Xenon arc) | 6-7[6] |
| Washing Fastness | 4-5[3] |
| Rubbing Fastness (Crocking) | Moderate[4] |
| Chlorine Bleach Fastness | Good[7] |
Synthesis of Vat Black 16
The synthesis of Vat Black 16 involves a two-step process: the synthesis of the violanthrone precursor followed by its reaction to form the final dye.
Synthesis of Violanthrone (Dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione)
The precursor to Vat Black 16 is violanthrone, which is synthesized from benzanthrone.[5]
Experimental Protocol: Synthesis of Violanthrone from Benzanthrone
This protocol is a general representation based on established chemical principles for the dimerization of benzanthrone.[5]
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Preparation of the Reaction Mixture: In a suitable reaction vessel, a mixture of benzanthrone, potassium hydroxide, and a high-boiling point solvent (e.g., nitrobenzene or trichlorobenzene) is prepared.
-
Dimerization Reaction: The mixture is heated to a high temperature (typically in the range of 200-250 °C) with stirring. The strong alkaline conditions and high temperature promote the oxidative coupling of two benzanthrone molecules to form the violanthrone structure.
-
Isolation of Violanthrone: After the reaction is complete, the mixture is cooled, and the solvent is removed, often by steam distillation. The solid violanthrone is then isolated by filtration.
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Purification: The crude violanthrone is purified by washing with hot water and organic solvents to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a high-boiling point solvent or by vatting and re-oxidation.
Synthesis of Vat Black 16 from Violanthrone
The final step in the synthesis of Vat Black 16 is the reaction of violanthrone with hydroxylamine in concentrated sulfuric acid.
Experimental Protocol: Synthesis of Vat Black 16
This protocol is based on the general manufacturing method and details from analogous syntheses.[1]
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Dissolution of Violanthrone: In a glass-lined reactor, violanthrone is slowly added to concentrated sulfuric acid (98%) with stirring, ensuring the temperature is controlled.
-
Reaction with Hydroxylamine: Hydroxylamine sulfate is then added to the solution. The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and held for a defined period to allow for the reaction to complete.
-
Precipitation of the Dye: The reaction mixture is then carefully quenched by adding it to a large volume of cold water. This causes the insoluble Vat Black 16 to precipitate out of the solution.
-
Isolation and Purification: The precipitated dye is collected by filtration and washed thoroughly with water until the filtrate is neutral to remove residual acid. The filter cake is then dried to yield the final product.
Application in Dyeing
Vat Black 16 is primarily used for dyeing cellulosic fibers such as cotton. The dyeing process involves four main stages: vatting, dyeing, oxidation, and soaping.
Experimental Protocol: Dyeing of Cotton with Vat Black 16
This is a general procedure for the exhaust dyeing of cotton with vat dyes, which can be adapted for Vat Black 16.[8][9]
-
Vatting (Reduction):
-
The dye bath is prepared with water, a wetting agent, and a sequestering agent.
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Vat Black 16 is pasted with a small amount of water and added to the dye bath.
-
The temperature is raised to 50-60 °C.
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Sodium hydroxide (caustic soda) and sodium hydrosulfite (a reducing agent) are added to the dye bath.
-
The mixture is held at this temperature for 15-20 minutes to allow for the complete reduction of the insoluble dye to its soluble leuco form. The color of the dye bath will change, indicating the formation of the leuco-vat.
-
-
Dyeing:
-
The pre-wetted cotton material is introduced into the dye bath.
-
The temperature is maintained at 50-60 °C for 45-60 minutes.
-
An electrolyte, such as sodium chloride or sodium sulfate, may be added in portions to promote the exhaustion of the dye onto the fiber.
-
-
Oxidation:
-
After dyeing, the material is removed from the dye bath, squeezed to remove excess liquor, and exposed to air.
-
For a more controlled and complete oxidation, the material is treated in a separate bath containing an oxidizing agent, such as hydrogen peroxide or sodium perborate, at a temperature of 50-60 °C for 10-15 minutes. This converts the soluble leuco form of the dye back to its original insoluble pigment form inside the cotton fibers.
-
-
Soaping (After-treatment):
-
To improve fastness properties and remove any loosely adhering dye particles, the dyed material is subjected to a soaping treatment.
-
This is carried out in a bath containing a detergent at a temperature near boiling (95-100 °C) for 15-20 minutes.
-
The material is then thoroughly rinsed with hot and cold water and dried.
-
Analytical Characterization
The characterization of Vat Black 16 can be performed using various analytical techniques to confirm its identity and purity.
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Thin-Layer Chromatography (TLC): TLC can be used for the qualitative analysis of Vat Black 16. A suitable mobile phase, often a mixture of organic solvents, is used to separate the dye on a silica gel plate. The resulting chromatogram can be used to assess the purity of the dye.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative method for the analysis of Vat Black 16. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with additives) can be employed. Detection is typically carried out using a UV-Vis or diode-array detector.[11]
-
Spectroscopy:
-
UV-Visible Spectroscopy: In a suitable solvent such as concentrated sulfuric acid, Vat Black 16 is expected to show broad absorption across the visible spectrum, which is characteristic of a black dye.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of Vat Black 16 would show characteristic absorption bands for the functional groups present in its structure, such as C=O (quinone) stretching, C=C (aromatic) stretching, and C-H bending vibrations.[12]
-
Conclusion
Vat Black 16 is a commercially important vat dye with a complex polycyclic aromatic structure based on violanthrone. Its application in the dyeing of cellulosic fibers relies on the principle of reversible reduction and oxidation, which imparts excellent fastness properties to the dyed materials. The synthesis of Vat Black 16 involves the chemical modification of violanthrone, and its application in dyeing follows a well-established multi-step process. The analytical characterization of this dye can be performed using a combination of chromatographic and spectroscopic techniques to ensure its quality and purity. This in-depth guide provides a foundational understanding of the chemical and technical aspects of Vat Black 16 for professionals in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chromadyes.com [chromadyes.com]
- 3. polarisorganics.com [polarisorganics.com]
- 4. colorkem.com [colorkem.com]
- 5. researchgate.net [researchgate.net]
- 6. VAT BLACK 16|CAS NO.1328-19-4 [chinainterdyes.com]
- 7. irug.org [irug.org]
- 8. benchchem.com [benchchem.com]
- 9. A green approach of vat dyeing of cotton fabric with natural reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sdc.org.uk [sdc.org.uk]
- 11. staff-old.najah.edu [staff-old.najah.edu]
- 12. benchchem.com [benchchem.com]
